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Introduction
Iron Regulatory Protein 1 (IRP1), also known as cytosolic aconitase (ACO1), is a bifunctional

protein that plays a central role in maintaining cellular iron homeostasis.[1] Depending on

cellular iron status, IRP1 can act as either an RNA-binding protein or as an enzyme. In iron-

deficient cells, IRP1 binds to iron-responsive elements (IREs) in the untranslated regions of

messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and export.

This interaction post-transcriptionally regulates the expression of these proteins to increase iron

availability.[1] Conversely, in iron-replete cells, IRP1 assembles a [4Fe-4S] cluster and

functions as a cytosolic aconitase, catalyzing the conversion of citrate to isocitrate.[1]

Given its critical role in iron metabolism, identifying the protein partners of IRP1 is essential for

a comprehensive understanding of its regulatory functions and for exploring its potential as a

therapeutic target in diseases associated with iron dysregulation. Co-immunoprecipitation (Co-

IP) coupled with mass spectrometry is a powerful technique for identifying protein-protein

interactions.[2] This document provides a detailed protocol for the immunoprecipitation of

endogenous IRP1 to identify its interacting protein partners.

Key IRP1 Protein Interaction
A primary and well-documented interacting partner of IRP1 is the F-box and leucine-rich repeat

protein 5 (FBXL5). FBXL5 is a component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase
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complex. The interaction between FBXL5 and IRP1 is crucial for the regulation of IRP1 stability.

Under conditions of high iron and oxygen, FBXL5 targets IRP1 for ubiquitination and

subsequent proteasomal degradation. This mechanism ensures that when iron is abundant, the

RNA-binding activity of IRP1 is diminished, allowing for the translation of proteins involved in

iron storage, such as ferritin.

Experimental Protocols
Co-Immunoprecipitation of Endogenous IRP1 and
Associated Proteins
This protocol describes the immunoprecipitation of endogenous IRP1 from mammalian cell

lysates to identify interacting proteins.

Materials and Reagents:

Cell Lines: Mammalian cell line expressing endogenous IRP1 (e.g., HEK293T, HeLa)

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS)

and 1% Penicillin-Streptomycin

Antibodies:

Anti-IRP1 antibody validated for immunoprecipitation (e.g., rabbit polyclonal or mouse

monoclonal)

Normal Rabbit or Mouse IgG (Isotype control)

Beads: Protein A/G magnetic beads or agarose beads

Buffers and Solutions:

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (Non-denaturing): 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1%

Triton X-100, supplemented with protease and phosphatase inhibitors just before use

(e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™). Note: The choice of lysis
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buffer is critical and may require optimization. Non-ionic detergents like Triton X-100 or

NP-40 are generally preferred for preserving protein-protein interactions.[3][4]

Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100)

or Tris-Buffered Saline with 0.1% Tween-20 (TBST).

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x Laemmli sample buffer for subsequent

Western blot analysis.

Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine elution)

Procedure:

Cell Culture and Harvest:

Culture cells to approximately 80-90% confluency.

Wash cells twice with ice-cold PBS.

Scrape cells in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at

4°C.[5]

Cell Lysis:

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per

10^7 cells).

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[5]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.[5]

Pre-clearing the Lysate (Optional but Recommended):

Add 20-30 µL of Protein A/G beads to the cleared lysate.

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.rockland.com/resources/tips-for-immunoprecipitation/
https://www.cellsignal.jp/learn-and-support/technical-support/what-lysis-buffer-should-i-use-for-co-ips/000001864
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8920916/
https://bitesizebio.com/19773/co-immunoprecipitation-protocol-guide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to

a new tube.

Immunoprecipitation:

Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay). A

starting amount of at least 1 mg of total protein is recommended.[6]

Add the primary anti-IRP1 antibody to the lysate (the optimal amount should be

determined empirically, typically 1-5 µg).

In a parallel tube, add the same amount of isotype control IgG to an equal amount of

lysate.

Incubate overnight at 4°C with gentle rotation.

Immune Complex Capture:

Add 30-50 µL of pre-washed Protein A/G beads to each tube.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the

beads and completely remove the supernatant. This step is critical to minimize

background.[6]

Elution:

For Mass Spectrometry: Elute the bound proteins by adding 50-100 µL of 0.1 M Glycine-

HCl (pH 2.5-3.0). Incubate for 5-10 minutes at room temperature. Pellet the beads and

transfer the supernatant to a new tube containing 5-10 µL of neutralization buffer.

For Western Blotting: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and

boil for 5-10 minutes to elute and denature the proteins. Pellet the beads, and the
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supernatant is ready for SDS-PAGE.

Downstream Analysis:

For identification of novel protein partners, the eluted samples can be analyzed by mass

spectrometry (LC-MS/MS).

To validate known interactions (e.g., with FBXL5), the eluates can be analyzed by SDS-

PAGE and Western blotting using an antibody against the suspected interacting protein.

Data Presentation
While a comprehensive quantitative mass spectrometry dataset for the IRP1 interactome is not

readily available in the public domain, a successful Co-IP mass spectrometry experiment would

typically yield data that can be summarized as follows. The table below is a template

representing expected results from a hypothetical experiment comparing IRP1

immunoprecipitation with an isotype control.
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Protein ID

(Gene Name)

IRP1 IP

(Spectral

Counts)

Control IgG IP

(Spectral

Counts)

Fold

Enrichment

(IRP1/Control)

Known/Potentia

l Function in

Iron Metabolism

P21399

(ACO1/IRP1)
250 2 125 Bait Protein

Q9H4B4

(FBXL5)
45 1 45

E3 Ubiquitin

Ligase, targets

IRP1 for

degradation

P02794 (TFRC) 15 0 -

Transferrin

Receptor 1

(Regulated by

IRP1)

P02792 (FTH1) 10 0 -

Ferritin Heavy

Chain

(Regulated by

IRP1)

Q96P70

(Hypothetical

Partner 1)

20 0 - Unknown

P12345

(Hypothetical

Partner 2)

18 1 18 Unknown

Note: The data presented in this table is illustrative and does not represent actual experimental

results.

Visualization of Workflows and Pathways
Experimental Workflow for IRP1 Co-Immunoprecipitation
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Caption: Workflow for IRP1 co-immunoprecipitation.
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Caption: FBXL5-mediated ubiquitination and degradation of IRP1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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